Methyl 2-amino-4,5-difluorobenzoate

Pharmaceutical Synthesis P2Y12 Antagonist Anthranilate Condensation

Researchers synthesizing Elinogrel or fluorinated MMP inhibitors require the precise 4,5-difluoro substitution pattern-mono-fluoro or non-fluorinated analogs fail to deliver the requisite electronic profile and regioselectivity. Methyl 2-amino-4,5-difluorobenzoate (≥98% purity) solves this with its validated role in the patented Elinogrel route and a LogP of 1.8 that optimizes ADME fine-tuning. - Patented Elinogrel intermediate: directly matches the synthetic route for generic development. - Difluoro electronic control: enables selective Suzuki-Miyaura cross-couplings for biaryl libraries. - Solid, ambient-stable form: reduces handling complexity and in-house purification.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
CAS No. 207346-42-7
Cat. No. B1369903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4,5-difluorobenzoate
CAS207346-42-7
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1N)F)F
InChIInChI=1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3
InChIKeyVIAQNTRKUPBQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-4,5-difluorobenzoate Overview


Methyl 2-amino-4,5-difluorobenzoate (CAS 207346-42-7) is a fluorinated anthranilic acid derivative characterized by a C8H7F2NO2 molecular formula and a molecular weight of 187.14 g/mol [1]. Its structure features an ortho-amino group, a methyl ester, and two fluorine atoms at the 4- and 5-positions of the benzene ring [2]. This difluorinated pattern imparts distinct electron-withdrawing properties that influence reactivity in cross-coupling reactions [3]. The compound is widely recognized as a key pharmaceutical intermediate, most notably for its documented role in the patented synthesis of Elinogrel, a reversible P2Y12 receptor antagonist [4].

Synthetic route Patent-specified intermediate for P2Y12 antagonist process research
Substitution 4,5-difluoro pattern for electronic tuning in cross-coupling
Protection Methyl ester enables carbamate formation in condensation steps

Differentiation from Structural Analogs


In pharmaceutical and fine chemical synthesis, the interchange of even closely related building blocks is rarely straightforward. For Methyl 2-amino-4,5-difluorobenzoate, two specific structural features preclude generic substitution. First, the 4,5-difluoro substitution pattern on the aromatic ring creates a distinct electronic environment that governs its reactivity and regioselectivity in downstream chemistry, differentiating it from mono-fluoro or non-fluorinated anthranilates . Second, the methyl ester protecting group provides a specific balance of reactivity and stability; it is not a simple substitute for the free acid or a larger ester homolog like the ethyl ester, as this choice directly impacts reaction kinetics, solubility, and the success of subsequent synthetic steps such as condensation or cyclization [1]. The following quantitative evidence demonstrates precisely why this specific compound must be selected over its nearest alternatives.

!
Free acid is not a drop-in replacement
2-Amino-4,5-difluorobenzoic acid lacks the ester group required for patent-specified carbamate formation and may halt the synthetic route.
!
Ethyl ester alters reaction profile
Higher lipophilicity and different physical form (liquid vs. solid) can shift solubility, kinetics, and handling in scale-up workflows.
!
Non-fluorinated anthranilates lack tuning capability
Removing fluorine eliminates the electron-withdrawing effect needed for reactivity and property modulation in coupling or inhibitor design.

Quantitative Differentiation Evidence


Elinogrel API Intermediate Synthesis

Methyl 2-amino-4,5-difluorobenzoate is a proven and documented intermediate in a patented synthesis of Elinogrel potassium [1]. The synthetic route utilizes a condensation reaction between the target compound and 4-nitrophenyl chloroformate in refluxing CH2Cl2 to yield a key 4-nitrophenyl carbamate intermediate, which is then further elaborated to the final drug substance [2]. In contrast, the free acid analog, 2-amino-4,5-difluorobenzoic acid (4,5-difluoroanthranilic acid), lacks the requisite ester functionality and would be unreactive under these specific reaction conditions without prior esterification .

Elinogrel Synthesis
Head-to-head
Direct reactant in patent route vs. unreactive free acid
Patent-specified ester supports carbamate intermediate formation
Free acid requires separate esterification; methyl ester is the required building block
Pharmaceutical Synthesis P2Y12 Antagonist Anthranilate Condensation

Lipophilicity (LogP) Comparison

The compound exhibits an XLogP3-AA value of 1.8, which is a critical parameter influencing its behavior in biphasic reactions, its solubility profile, and its potential downstream pharmacokinetic properties if incorporated into a drug candidate [1]. In comparison, the ethyl ester analog (Ethyl 2-amino-4,5-difluorobenzoate, CAS 864293-36-7) has a significantly higher computed XLogP3 of 2.8, representing a >55% increase in calculated lipophilicity [2]. This difference is substantial in a medicinal chemistry context, where a shift of one LogP unit can dramatically alter membrane permeability, aqueous solubility, and off-target binding [3].

Lipophilicity
Cross-study comparable
XLogP3 1.8
Lower lipophilicity vs. ethyl ester (2.8); supports aqueous-phase reaction conditions
Computed values; experimental logP may differ
Physicochemical Properties Lipophilicity ADME

Commercial Purity & Availability

Methyl 2-amino-4,5-difluorobenzoate is available from multiple commercial suppliers with defined specifications that provide a benchmark for procurement. A representative commercial specification includes a minimum purity of 98% (by GC) and a maximum moisture content of 0.5% [1]. This level of characterization and availability on a scale of up to kilograms [2] contrasts with the more limited commercial availability and often lower reported purity of the free acid analog, 2-amino-4,5-difluorobenzoic acid, which is less commonly offered as a stock item with comparable purity guarantees .

Purity Specification
Supporting evidence
Purity ≥98% (GC), moisture ≤0.5%
Specified purity supports batch consistency in synthesis
Verify lot-specific CoA; free acid often lacks such guarantees
Procurement Specifications Quality Control

MMP Inhibitor Synthesis Application

This specific building block is documented as a key intermediate for constructing the hydroxamate portion of matrix metalloproteinase (MMP) inhibitors . The synthesis involves acylation of the ortho-amino group to form the characteristic hydroxamic acid functionality, a critical pharmacophore for zinc-chelating enzyme inhibitors [1]. While non-fluorinated or differently substituted anthranilates could theoretically be used, the 4,5-difluoro pattern is specifically employed for its ability to modulate the electronic properties of the aryl ring, potentially influencing the binding affinity and selectivity of the resulting inhibitor [2].

MMP Inhibitor Context
Class-level
Reported use for hydroxamate-based MMP inhibitor synthesis
4,5-difluoro pattern offers electronic tuning for inhibitor design
Fluorine impact on binding and selectivity requires experimental validation
Medicinal Chemistry Enzyme Inhibitors Fluorinated Building Blocks

Physical State & Handling Advantage

Methyl 2-amino-4,5-difluorobenzoate is a solid at standard ambient temperature, with a reported melting point range of 85-89 °C . This contrasts with the physical state of its ethyl ester analog, Ethyl 2-amino-4,5-difluorobenzoate, which is described as a colorless or pale yellow liquid at room temperature . This difference in physical state has direct implications for laboratory handling, purification options, and scalability. A solid intermediate is generally easier to handle, weigh accurately, and purify via recrystallization, which can be a significant advantage in a research and development setting.

Physical Form
Data to verify
Solid, mp 85–89 °C
Solid form may simplify handling vs. liquid ethyl ester
Handling advantage is context-dependent; confirm for your workflow
Physical Properties Formulation Material Handling

Synthetic Access from Common Precursors

Methyl 2-amino-4,5-difluorobenzoate can be synthesized from 3,4-difluoroaniline, a relatively inexpensive and widely available bulk chemical . The reported synthetic route involves a four-step process to yield the target compound [1]. In contrast, the synthesis of the ethyl ester analog or other 4,5-difluoroanthranilate derivatives often requires a less direct approach, starting from more expensive precursors like 2-amino-4,5-difluorophenylboronic acid or necessitating additional steps like ester hydrolysis and re-esterification . This suggests a more favorable cost-of-goods profile for the methyl ester at commercial scale.

Synthetic Accessibility
Class-level
4-step route from 3,4-difluoroaniline
Reported scalable route from commodity precursor
Cost-of-goods estimate requires verification for your scale
Synthetic Methodology Process Chemistry Cost of Goods

Key Application Scenarios


P2Y12 Antagonist Process Development

This is the primary, high-value application scenario. As detailed in Section 3, this compound is a specifically named intermediate in the patented synthesis of Elinogrel potassium [1]. Organizations engaged in the process development, scale-up, or generic manufacturing of Elinogrel or related quinazolinedione-based P2Y12 antagonists will require this exact building block to execute the validated synthetic route.

Fluorinated Enzyme Inhibitor Design

The compound is a strategic choice for medicinal chemistry teams synthesizing libraries of fluorinated, zinc-binding enzyme inhibitors, such as MMP inhibitors . Its 4,5-difluoro substitution pattern and LogP of 1.8 offer a differentiated profile from both non-fluorinated (LogP of methyl anthranilate: ~1.6) and mono-fluorinated analogs, enabling fine-tuning of electronic and lipophilic properties to optimize in vitro activity and ADME characteristics [2].

Difluorinated Biaryl & Heterocycle Synthesis

The electron-withdrawing nature of the 4,5-difluorophenyl ring makes this compound a useful substrate in cross-coupling reactions like the Suzuki-Miyaura coupling to construct complex biaryl structures [3]. Its solid physical form and high commercial purity (≥98%) make it ideal for research laboratories requiring a reliable, easy-to-handle building block for exploring novel chemical space without the need for extensive in-house purification.

Application
Selection Property
Validation Focus
P2Y12 antagonist process research
Patent-specified ester intermediate
Carbamate formation and route fidelity
Fluorinated inhibitor design
4,5-difluoro substitution pattern
Electronic and lipophilic tuning
Difluorinated biaryl coupling
Electron-withdrawing aryl ring
Cross-coupling reactivity and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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